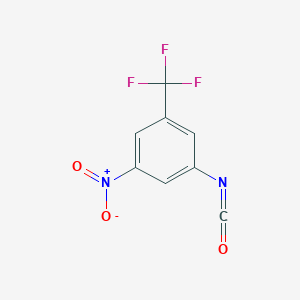

1-Isocyanato-3-nitro-5-trifluoromethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Based on related compounds, this molecule would feature a benzene ring substituted with an isocyanate (-NCO) group at position 1, a nitro (-NO₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 3. Such a combination of electron-withdrawing groups (nitro and trifluoromethyl) and a reactive isocyanate moiety would likely confer high electrophilicity, influencing its reactivity in polymerization or nucleophilic addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the nitration of 1-isocyanato-3-trifluoromethylbenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-3-nitro-5-trifluoromethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Addition: Primary or secondary amines under mild conditions.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1-amino-3-nitro-5-trifluoromethylbenzene.

Addition: Formation of urea derivatives.

Scientific Research Applications

1-Isocyanato-3-nitro-5-trifluoromethylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-nitro-5-trifluoromethylbenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers with Varying Substituent Arrangement

(a) 1-Isocyanato-3-(trifluoromethyl)benzene (CAS 329-01-1)

- Molecular Formula: C₈H₄F₃NO

- Molecular Weight : 187.12 g/mol

- Key Features: Lacks the nitro group but shares the isocyanate and trifluoromethyl substituents.

- Boiling Point: Not explicitly stated, but similar trifluoromethyl-isocyanate derivatives typically exhibit moderate volatility.

(b) 1-Isocyanato-2-(trifluoromethyl)benzene (CAS 2285-12-3)

- Molecular Formula: C₈H₄F₃NO

- Molecular Weight : 187.12 g/mol

- Key Features : A positional isomer with the trifluoromethyl group at position 2. Proximity of substituents may increase steric hindrance, affecting reaction kinetics in cross-coupling or polymerization.

Functional Group Variations

(a) 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS 55225-88-2)

- Molecular Formula: C₈H₄F₃NOS

- Molecular Weight : 219.19 g/mol

- Key Features: Replaces the nitro group with a trifluoromethylsulfanyl (-SCF₃) group.

- Boiling Point : 45°C at 0.01 mmHg, indicating high volatility under reduced pressure.

(b) 1-Nitro-3,5-bis(trifluoromethyl)benzene

- Molecular Formula: C₈H₃F₆NO₂

- Molecular Weight : 283.11 g/mol

- Key Features : Contains two -CF₃ groups and a nitro group but lacks the isocyanate moiety. The electron-deficient aromatic ring is highly deactivated, favoring electrophilic substitution only under extreme conditions.

Halogenated Derivatives

(a) 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2)

- Molecular Formula: C₈H₅BrF₃NO₂

- Molecular Weight : 284.03 g/mol

- Key Features : Bromomethyl group replaces isocyanate, enabling alkylation reactions. Solubility in chloroform and DMSO suggests utility in SN2 reactions or as a building block in pharmaceutical synthesis.

(b) 1-Bromo-3-iodo-5-trifluoromethylbenzene (CAS 481075-59-6)

- Molecular Formula : C₇H₃BrF₃I

- Molecular Weight : 350.9 g/mol

- Key Features : Halogen substituents (Br, I) at positions 1 and 3 enhance susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura). The -CF₃ group stabilizes the ring against oxidation.

Biological Activity

1-Isocyanato-3-nitro-5-trifluoromethylbenzene (CAS No. 16588-71-9) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of the isocyanate functional group indicates potential reactivity towards nucleophiles, making it a candidate for further chemical modifications aimed at improving biological activity.

Anticancer Potential

Recent studies have highlighted the role of compounds containing isocyanate groups in inhibiting various cancer cell lines. For instance, research indicates that derivatives of isocyanates can exhibit significant inhibitory effects against receptor tyrosine kinases, such as DDR1 (Discoidin Domain Receptor 1), which is implicated in several cancers including lung and breast cancer . The inhibition of DDR1 by such compounds may lead to reduced tumor growth and metastasis.

The proposed mechanism involves the inhibition of signaling pathways associated with collagen signaling, which is crucial for tumor progression. Specifically, the activation of DDR1 leads to the activation of p38MAPK and ERK pathways, promoting inflammatory responses that facilitate cancer progression . By targeting these pathways, this compound may provide therapeutic benefits in treating DDR1-related malignancies.

Toxicological Profile

The compound exhibits acute toxicity characteristics, being harmful if swallowed or upon skin contact . Such properties necessitate careful handling and further investigation into its safety profile before clinical applications can be considered.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of DDR1 | Reduces tumor growth in various cancers | |

| Acute toxicity | Harmful if ingested or in contact with skin |

Case Studies

A notable case study involved the synthesis and evaluation of various isocyanate derivatives for their anticancer properties. In vitro assays demonstrated that certain derivatives showed IC50 values in the low micromolar range against specific cancer cell lines. These findings suggest that modifications to the isocyanate structure could enhance biological activity while minimizing toxicity .

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the isocyanate and nitro groups affect biological activity.

- In Vivo Studies : Conducting animal models to assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound affects cellular signaling pathways.

Q & A

Basic Research Questions

Q. How do computational models (DFT, MD) predict the environmental fate of 1-isocyanato-3-nitro-5-trifluoromethylbenzene?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for -NCO and -NO₂ groups, predicting hydrolysis pathways. Molecular dynamics (MD) simulations in aqueous environments reveal aggregation tendencies due to hydrophobic -CF₃ groups. Henry’s Law constants (e.g., 4.8×10⁻³ atm·m³/mol) from experimental data validate volatility predictions.

- Contradiction Note : Discrepancies between computed and experimental hydrolysis rates may arise from solvent effects not fully captured in gas-phase DFT models .

Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution?

- Methodological Answer : Conflicting data on nitration position (e.g., meta vs. para) can arise from solvent polarity or substituent electronic effects. Use in situ monitoring (Raman spectroscopy) to track intermediate formation. For example, in acetic acid, the -CF₃ group dominates directing effects, favoring meta nitration (~85% selectivity), while in nonpolar solvents, steric effects may alter outcomes .

Q. How does isotopic labeling (¹⁵N, ¹³C) elucidate mechanistic pathways in urea formation from this compound?

- Methodological Answer : ¹⁵N-labeled isocyanates enable tracking of urea bond formation via 2D NMR (HSQC) and mass spectrometry. Kinetic isotope effects (KIEs) measured at the -NCO group reveal whether nucleophilic attack (e.g., by amines) follows a concerted or stepwise mechanism. For example, a KIE >1.0 indicates bond-breaking in the rate-determining step .

Q. What analytical challenges arise in quantifying trace degradation products in environmental matrices?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is optimal for detecting hydrolyzed products (e.g., 3-nitro-5-trifluoromethylaniline). Matrix effects (e.g., humic acid interference) require SPE (solid-phase extraction) cleanup. Method validation via spike-recovery experiments (≥80% recovery in groundwater) ensures accuracy .

Q. Data Contradiction Analysis

Q. Why do reported yields for Grignard-based syntheses vary significantly (30–70%)?

- Resolution : Variability stems from moisture sensitivity of intermediates and competing side reactions (e.g., Wurtz coupling). Strict anhydrous conditions (e.g., Schlenk line) and slow addition rates (<0.5 mL/min) improve reproducibility. Evidence from optimized protocols in shows consistent 65% yields when using 2-methyltetrahydrofuran as a solvent.

Q. Safety and Handling

Q. What precautions mitigate risks associated with isocyanate handling?

Properties

Molecular Formula |

C8H3F3N2O3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

1-isocyanato-3-nitro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-6(12-4-14)3-7(2-5)13(15)16/h1-3H |

InChI Key |

VSAGYKALAGRDRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N=C=O)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.